molecular formula C14H11F3O2 B3059805 2-Methoxy-4-(3-trifluoromethylphenyl)phenol CAS No. 1261990-39-9

2-Methoxy-4-(3-trifluoromethylphenyl)phenol

Cat. No. B3059805
CAS RN: 1261990-39-9
M. Wt: 268.23
InChI Key: JLYWAKRLNWYLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(3-trifluoromethylphenyl)phenol, also known as bis(3-trifluoromethylphenyl)methanol, is a synthetic and organic compound with the molecular formula C14H11F3O2. It is available from various suppliers .

Scientific Research Applications

Anticancer Activity

2-Methoxy-4-(3-trifluoromethylphenyl)phenol, as part of Schiff base compounds derived from vanillin and p-anisidin, has been explored for its potential anticancer activity. A study investigated the stability and anticancer efficacy of such a compound against T47D breast cancer cells, finding that it exhibited weak activity in inhibiting these cells. The research involved re-characterization using chemical tests and identification through FTIR and GC-MS, with anticancer activity assessed using the MTT method, revealing an IC50 value of 353.038 μg/mL (Sukria et al., 2020).

Photostability Enhancement

Research on phenolic hydroxyl groups' removal in lignin model compounds, including 2-methoxy-4-propylphenol, demonstrated significant yellowing inhibition and photostabilizing effects compared to traditional methylation or acetylation. This indicates the compound's relevance in enhancing the photostability of materials, a valuable property for applications in material science and preservation (Hu, Cairns, & James, 2000).

Non-linear Optical Material

2-Methoxy-4-(phenyliminomethyl)phenol has been investigated for its potential as a non-linear optical material. The research focused on the synthesis and characterization of single crystals, revealing the compound's crystallization in a non-centrosymmetric orthorhombic system, conducive to non-linear optical activity. The material demonstrated thermal stability with a melting point of 159°C and was identified as a promising candidate for non-linear optical applications due to its favorable HOMO-LUMO band gap and molecular hyperpolarizability (Hijas et al., 2018).

properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWAKRLNWYLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685685
Record name 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(3-trifluoromethylphenyl)phenol

CAS RN

1261990-39-9
Record name 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(3-trifluoromethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.